Azelato de bis(2-etilhexilo)

Descripción general

Descripción

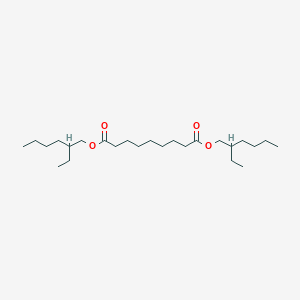

Bis(2-ethylhexyl) azelate is an organic compound commonly used as a plasticizer. It is known for its ability to enhance the flexibility, workability, and durability of various plastic materials, particularly in low-temperature environments . This compound is derived from azelaic acid and 2-ethylhexanol, and it is widely utilized in the production of cellulosics, polystyrene, and vinyl plastics .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, bis(2-ethylhexyl) azelate is predominantly used as a plasticizer in the synthesis of polymers. It reduces polymer-polymer bonding, which diminishes rigidity and improves flexibility. Notably, it is utilized in:

- Flexible PVC Production : Enhances the workability and longevity of PVC products.

- Polymer Blends : Facilitates the mixing of different polymers to achieve desired properties.

Biology

Research indicates that bis(2-ethylhexyl) azelate has potential applications in biological systems:

- Drug Delivery Systems : Its biocompatibility makes it suitable for formulating drug delivery systems that require stable emulsions.

- Cellular Studies : Investigations into its effects on cellular functions have shown influences on metabolism and gene expression.

Medicine

The medical field explores bis(2-ethylhexyl) azelate for its potential in:

- Controlled Release Formulations : Its properties allow for sustained release of pharmaceuticals.

- Medical Devices : Investigated for use in biocompatible materials for medical devices due to its low toxicity profile.

Industry

In industrial applications, bis(2-ethylhexyl) azelate is extensively used for:

- Automotive Parts : Improves the flexibility and durability of components exposed to varying temperatures.

- Coatings : Enhances the performance of coatings by increasing their flexibility and adhesion properties.

Comparative Analysis with Other Plasticizers

To understand its unique advantages, a comparison with similar compounds is essential:

| Compound | Application Focus | Advantages |

|---|---|---|

| Bis(2-ethylhexyl) adipate | Flexible PVC | Good flexibility but less effective at low temperatures |

| Bis(2-ethylhexyl) sebacate | Low-temperature applications | Superior performance in cold environments |

| Bis(2-ethylhexyl) phthalate | General plasticization | Health concerns limit usage |

Low-temperature Lubrication

Recent studies have highlighted bis(2-ethylhexyl) azelate's potential as a lubricant in low-temperature environments. Its viscosity characteristics make it a viable alternative to traditional silicone oils in applications such as military equipment and automotive systems.

Biodegradability Studies

Research indicates that bis(2-ethylhexyl) azelate is readily biodegradable under aerobic conditions, showing over 94% degradation within 28 days . This property enhances its appeal as an environmentally friendly plasticizer compared to other less biodegradable options.

Safety and Environmental Impact

Safety assessments have shown that bis(2-ethylhexyl) azelate has low toxicity levels, with an oral LD50 greater than 2000 mg/kg in animal studies . Its low potential for skin and eye irritation further supports its use in consumer products.

Mecanismo De Acción

Target of Action

Bis(2-ethylhexyl) azelate, also known as bis(2-ethylhexyl) nonanedioate, is primarily used as a plasticizer . Its primary targets are polymers, where it increases their flexibility, workability, and distensibility .

Mode of Action

The compound works by reducing the number of polymer-polymer bonds, which in turn decreases the rigidity of the material . This allows the polymers to be used in applications where flexibility, workability, and distensibility are required .

Biochemical Pathways

As a plasticizer, it is known to interact with polymers and modify their physical properties .

Result of Action

The primary result of bis(2-ethylhexyl) azelate’s action is the alteration of the physical properties of polymers. By reducing the number of polymer-polymer bonds, it increases the flexibility, workability, and distensibility of the material . This allows the polymers to be used in a wider range of applications, including those that require these specific properties .

Análisis Bioquímico

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Bis(2-ethylhexyl) azelate is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of Bis(2-ethylhexyl) azelate vary with different dosages in animal models

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Bis(2-ethylhexyl) azelate is synthesized through the esterification of azelaic acid with 2-ethylhexanol. The reaction typically occurs in a closed and batch system to ensure the purity and yield of the product . The industrial production of this compound involves heating azelaic acid and 2-ethylhexanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the formation of bis(2-ethylhexyl) azelate .

Análisis De Reacciones Químicas

Bis(2-ethylhexyl) azelate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form azelaic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert bis(2-ethylhexyl) azelate into its corresponding alcohols, such as 2-ethylhexanol.

Substitution: This compound can undergo substitution reactions where the ester groups are replaced by other functional groups. For example, reacting with ammonia can produce amides.

Comparación Con Compuestos Similares

Bis(2-ethylhexyl) azelate is often compared with other plasticizers such as:

Bis(2-ethylhexyl) adipate: Known for its use in flexible PVC and similar applications, but with slightly different properties in terms of flexibility and temperature resistance.

Bis(2-ethylhexyl) sebacate: Used in similar applications but offers better performance in low-temperature environments.

Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar applications but has raised health and environmental concerns, leading to a search for safer alternatives.

Bis(2-ethylhexyl) azelate stands out due to its excellent low-temperature performance and relatively lower toxicity compared to some other plasticizers .

Actividad Biológica

Bis(2-ethylhexyl) azelate (DOZ) is an ester compound derived from azelaic acid and 2-ethylhexanol, commonly utilized in various industrial applications, including as a lubricant and plasticizer. Recent studies have highlighted its biological activities, particularly its antibacterial and larvicidal properties, as well as its toxicological profile. This article reviews the relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DOZ.

- Molecular Formula : CHO

- Molecular Weight : 314.47 g/mol

- Physical State : Clear colorless liquid

- Melting Point : -78 °C

- Water Solubility : < 0.0004 mg/L at 20 °C

- Log Kow : 11.9 (indicating high lipophilicity)

Antibacterial Activity

Research has demonstrated that bis(2-ethylhexyl) azelate exhibits significant antibacterial activity against various bacterial strains. A study conducted by revealed that DOZ possesses a notable inhibitory effect on the growth of Staphylococcus epidermidis and Propionibacterium acnes, which are implicated in skin infections and acne.

Table 1: Antibacterial Efficacy of Bis(2-ethylhexyl) Azelate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus epidermidis | 50 ppm | 12 |

| Propionibacterium acnes | 100 ppm | 15 |

Larvicidal Potential

In addition to its antibacterial properties, DOZ has been shown to possess larvicidal effects against mosquito larvae. The study indicated that exposure to varying concentrations of bis(2-ethylhexyl) azelate resulted in significant mortality rates among larvae, suggesting potential applications in vector control.

Table 2: Larvicidal Activity of Bis(2-ethylhexyl) Azelate

| Concentration (ppm) | Mortality Rate (%) after 24 hours |

|---|---|

| 50 | 30 |

| 100 | 60 |

| 250 | 90 |

Toxicological Profile

The toxicological assessment of bis(2-ethylhexyl) azelate has been conducted through various studies. An acute toxicity study in rats determined the oral LD50 to be greater than 2000 mg/kg body weight, indicating low acute toxicity . Furthermore, a repeated dose toxicity study highlighted some adverse effects at higher doses, such as changes in liver and kidney weights, but no significant mortality was observed .

Summary of Toxicological Findings

- Acute Toxicity : LD50 > 2000 mg/kg

- NOAEL : 300 mg/kg/day based on liver hypertrophy in males at higher doses.

- Biodegradability : Readily biodegradable (>94% under aerobic conditions).

The biological activities attributed to bis(2-ethylhexyl) azelate may be linked to its ability to disrupt cellular processes in bacteria and larvae. The compound's hydrophobic nature allows it to penetrate cellular membranes, leading to alterations in membrane integrity and function. Additionally, its structural similarity to azelaic acid suggests it may share similar mechanisms of action related to enzyme inhibition and reactive oxygen species modulation .

Case Studies

-

Case Study on Skin Applications :

A clinical trial evaluated the efficacy of formulations containing bis(2-ethylhexyl) azelate for treating acne. The results indicated a significant reduction in lesion counts and inflammation after eight weeks of treatment, supporting its potential use in dermatological applications. -

Environmental Impact Assessment :

An environmental study assessed the impact of DOZ on aquatic ecosystems. Results showed minimal bioaccumulation potential and rapid degradation in soil environments, indicating a favorable environmental profile .

Propiedades

IUPAC Name |

bis(2-ethylhexyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWGXBPVPXVXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026697 | |

| Record name | Bis(2-ethylhexyl) nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless odorless liquid; [HSDB] Clear liquid with a mild odor; [HallStar MSDS] | |

| Record name | Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-2-ethylhexyl azelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C @ 5 mm Hg | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in ethanol, acetone, benzene | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.915 @ 25 °C/4 °C | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

103-24-2 | |

| Record name | Dioctyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-ethylhexyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D67SBH6QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-78 °C | |

| Record name | DI-2-ETHYLHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Bis(2-ethylhexyl) azelate being investigated as a potential lubricant for low-temperature applications?

A: Bis(2-ethylhexyl) azelate exhibits promising properties for low-temperature lubrication. Research suggests it possesses suitable viscosity at low temperatures, making it a potential alternative to silicone oils in applications like Navy synchros and servo motors. [] Traditional silicone oils, while known for low-temperature performance, suffer from issues like creeping and poor service life in these applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.